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Introduction

PU141 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT)
p300/CBP.[1][2] These enzymes are critical regulators of gene expression, acetylating histone
proteins and other transcription factors to promote a transcriptionally active chromatin state.[3]
[4] The acetylation of histone H3 at lysine 27 (H3K27ac) is a key epigenetic mark catalyzed by
p300/CBP at active enhancers and promoters. Dysregulation of p300/CBP activity is implicated
in various diseases, including cancer, making it a compelling target for therapeutic
development.[2][3][5]

PU141 exerts its biological effects by inducing histone hypoacetylation, leading to the inhibition
of cell growth in various neoplastic cell lines, including neuroblastoma, epidermoid carcinoma,
and colon adenocarcinoma.[1] Chromatin Immunoprecipitation followed by sequencing (ChlIP-
seq) is a powerful technique to map the genome-wide distribution of histone modifications and
transcription factor binding. The application of PU141 in conjunction with ChiP-seq allows for a
detailed investigation of its mechanism of action by profiling its impact on the epigenetic
landscape, particularly on p300/CBP-mediated histone acetylation marks like H3K27ac.

These application notes provide a comprehensive protocol for the use of PU141 in cell culture,
followed by ChiP-seq for the H3K27ac histone mark.
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Caption: Mechanism of PU141 action. PU141 inhibits the histone acetyltransferase activity of
p300/CBP, leading to reduced H3K27 acetylation, a more condensed chromatin state, and
subsequent downregulation of target gene expression.

Experimental Data

Table 1: In Vitro Activity of PU141

Parameter Value Cell Line Reference

SK-N-SH

GI50 0.48 uM
(Neuroblastoma)

Induces histone
Effect _ SK-N-SH, HCT116 [1]
hypoacetylation

o Selective for
Selectivity CBP/0300 - [1]
p

Table 2: lllustrative ChiP-seq Results Following PU141
Treatment

The following table presents hypothetical data demonstrating the expected outcome of a
H3K27ac ChlP-seq experiment after treating cells with PU141. The data illustrates a global
reduction in H3K27ac peaks and a significant decrease in signal intensity at key gene
regulatory regions.
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Reads in Peaks

Total H3K27ac Mean Peak Width
Treatment (Fold Change vs.
Peaks (bp)
DMSO)
DMSO (Vehicle) 85,000 1,500 1.0
PU141 (1 uM) 62,000 1,450 0.6
PU141 (5 uM) 41,000 1,400 0.3

Detailed Experimental Protocol

This protocol is designed for researchers familiar with cell culture and molecular biology
techniques. It is optimized for a human cancer cell line known to be sensitive to p300/CBP
inhibition.

Materials

e PU141 (MedchemExpress or other supplier)
o Cell culture medium and supplements
» Fetal Bovine Serum (FBS)
 Penicillin/Streptomycin

e DMSO (vehicle control)

o Phosphate Buffered Saline (PBS)

o Formaldehyde (37%)

e Glycine

o Cell lysis buffer

e Nuclear lysis buffer

o Chromatin shearing buffer (sonication buffer)
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» Sonicator

e Anti-H3K27ac antibody (ChIP-grade)

o Protein A/G magnetic beads

o ChIP wash buffers (low salt, high salt, LiCl)
o TE buffer

e RNase A

e Proteinase K

o DNA purification kit

e Qubit fluorometer and reagents

o DNA library preparation kit for sequencing

Experimental Workflow
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Caption: A streamlined workflow for performing a ChiP-seq experiment to assess the effect of
PU141 on H3K27ac.

Step-by-Step Methodology

1. Cell Culture and PU141 Treatment

1.1. Culture your chosen cell line (e.g., SK-N-SH) in appropriate media and conditions until they
reach 70-80% confluency.

1.2. Prepare a stock solution of PU141 in DMSO.

1.3. Treat the cells with the desired concentration of PU141 (e.g., 0.5 uM, 1 uM, 5 uM) and a
vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours). The optimal
concentration and treatment time should be determined empirically for your specific cell line
and experimental goals.

2. Cross-linking

2.1. To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final
concentration of 1%.

2.2. Incubate at room temperature for 10 minutes with gentle shaking.

2.3. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and
incubate for 5 minutes at room temperature.

2.4. Wash the cells twice with ice-cold PBS.

3. Cell Lysis and Nuclear Isolation

3.1. Harvest the cells by scraping and centrifuge at 1,500 x g for 5 minutes at 4°C.
3.2. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
3.3. Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the nuclei.

3.4. Resuspend the nuclear pellet in nuclear lysis buffer.
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4. Chromatin Sonication

4.1. Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-700
bp. Optimization of sonication conditions is critical for successful ChiP.

4.2. After sonication, centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular
debris. The supernatant contains the sheared chromatin.

5. Immunoprecipitation
5.1. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
5.2. Take an aliquot of the pre-cleared chromatin to serve as the "input" control.

5.3. Add the ChIP-grade anti-H3K27ac antibody to the remaining chromatin and incubate
overnight at 4°C with rotation.

5.4. Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture
the antibody-chromatin complexes.

6. Washing and Elution

6.1. Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl
wash buffer to remove non-specifically bound proteins.

6.2. Elute the chromatin from the beads using an elution buffer.
7. Reverse Cross-linking and DNA Purification

7.1. Add NacCl to the eluates and the input sample to a final concentration of 200 mM and
incubate at 65°C for at least 6 hours to reverse the cross-links.

7.2. Treat the samples with RNase A and then Proteinase K.

7.3. Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by
ethanol precipitation.

8. Library Preparation and Sequencing
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8.1. Quantify the purified DNA using a Qubit fluorometer.

8.2. Prepare sequencing libraries from the ChIP and input DNA samples according to the
manufacturer's instructions.

8.3. Perform high-throughput sequencing.

9. Data Analysis

9.1. Quality Control: Assess the quality of the raw sequencing reads.
9.2. Alignment: Align the reads to the appropriate reference genome.

9.3. Peak Calling: Identify regions of H3K27ac enrichment (peaks) in the PU141-treated and
control samples relative to the input control.

9.4. Differential Binding Analysis: Compare the H3K27ac peaks between the PU141-treated
and control samples to identify regions with significantly altered acetylation.

9.5. Visualization: Visualize the ChlP-seq signal at specific genomic loci using a genome
browser.

9.6. Functional Annotation: Annotate the differentially acetylated regions to identify associated
genes and pathways.

Conclusion

The protocol outlined above provides a robust framework for investigating the epigenetic
effects of the p300/CBP inhibitor PU141. By examining genome-wide changes in H3K27ac,
researchers can gain valuable insights into the molecular mechanisms underlying the
therapeutic potential of PU141 and other epigenetic modulators. The successful application of
this protocol will aid in the discovery of novel drug targets and the development of more
effective therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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